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molecular formula C5H2Cl2N4 B2367738 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 883738-16-7

5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B2367738
M. Wt: 189
InChI Key: NNUZPWYMVLAXPM-UHFFFAOYSA-N
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Patent
US09051323B2

Procedure details

927 mg (4.19 mmol) of 7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-5-ol (Example 52A) are suspended in 16.9 g (110.13 mmol) of phosphoryl chloride under argon and heated at 120° C. for 4 h. After this time, the excess phosphoryl chloride is removed in vacuo, and the residue is distilled together with toluene. The residue is suspended in water, the pH is brought to 7 with saturated aqueous sodium bicarbonate solution, and the precipitated solid is filtered off with suction. The latter is washed with water and dried over phosphorus pentoxide for 18 h. 389 mg (49% of theory) of the product are obtained.
Quantity
927 mg
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](O)[N:5]2[N:9]=[CH:10][N:11]=[C:4]2[CH:3]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:6]1[N:5]2[N:9]=[CH:10][N:11]=[C:4]2[CH:3]=[C:2]([Cl:1])[N:7]=1

Inputs

Step One
Name
Quantity
927 mg
Type
reactant
Smiles
ClC1=CC=2N(C(=N1)O)N=CN2
Step Two
Name
Quantity
16.9 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, the excess phosphoryl chloride is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled together with toluene
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off with suction
WASH
Type
WASH
Details
The latter is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
389 mg (49% of theory) of the product are obtained

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC=2N1N=CN2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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